molecular formula C10H13NO2 B15317325 4-(6-Methoxypyridin-2-yl)butan-2-one

4-(6-Methoxypyridin-2-yl)butan-2-one

Cat. No.: B15317325
M. Wt: 179.22 g/mol
InChI Key: KNOACEAFWMPEEO-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)butan-2-one ( 497867-81-9) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its structure features a methoxy-substituted pyridine ring linked to a butan-2-one chain, making it a valuable chemical building block in medicinal chemistry and drug discovery research . As a pyridine derivative, it serves as a versatile synthon for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships and the development of novel pharmacologically active compounds . Researchers utilize this compound under the premise that its core structure, a substituted heterocycle connected by an alkyl ketone linker, is a privileged scaffold in the design of bioactive molecules, as seen in related antiinflammatory agents . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)butan-2-one

InChI

InChI=1S/C10H13NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5H,6-7H2,1-2H3

InChI Key

KNOACEAFWMPEEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=NC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-2-yl)butan-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methoxypyridine-2-carboxaldehyde as the starting material.

  • Reaction with Grignard Reagent: The aldehyde is reacted with a Grignard reagent, such as ethyl magnesium bromide, to form the corresponding alcohol.

  • Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxypyridin-2-yl)butan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols.

  • Substitution Products: Halogenated compounds, ethers, and amines.

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)butan-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6-Methoxypyridin-2-yl)butan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, their substituents, and functional properties:

Compound Name Core Structure Substituents Key Properties/Applications References
4-(6-Methoxypyridin-2-yl)butan-2-one Pyridine 6-OCH₃, 2-butan-2-one Potential pharmaceutical intermediate
4-(4-Hydroxyphenyl)butan-2-one Phenyl (raspberry ketone) 4-OH, butan-2-one Fragrance ingredient; regulated for safety
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one Phenyl 3-OCH₂CH₃, 4-OH, butan-2-one Antimicrobial mixtures in cosmetics
4-(p-Tolyl)butan-2-one Phenyl 4-CH₃, butan-2-one Industrial synthesis; structural studies
4-(4-Fluorophenyl)butan-2-one Phenyl 4-F, butan-2-one Enzyme inhibitor (acetylcholinesterase/tyrosinase)
4-(3,4-Dimethoxyphenyl)butan-2-one Phenyl 3-OCH₃, 4-OCH₃, butan-2-one Safety data available; handling precautions
Zingerone Phenyl 4-OH, 3-OCH₃, butan-2-one Medicinal use (anti-inflammatory, antioxidant)
4-(6-Methoxy-2-naphthyl)butan-2-one Naphthyl 6-OCH₃, butan-2-one Metabolite studies; HPLC applications

Physicochemical and Functional Comparisons

  • In contrast, fluorophenyl derivatives (e.g., 4-(4-fluorophenyl)butan-2-one) exhibit increased electronegativity, affecting binding to enzymes like tyrosinase . Hydroxyl-substituted compounds (e.g., raspberry ketone) show higher hydrogen-bonding capacity but require strict safety regulations in fragrances (e.g., IFRA standards limit concentrations to 0.002–3.9% across product categories) .
  • Biological Activity :

    • Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) demonstrates anti-inflammatory and antioxidant properties, attributed to its hydroxyl and methoxy groups .
    • 4-(4-Fluorophenyl)butan-2-one inhibits acetylcholinesterase and tyrosinase, suggesting neuroprotective or depigmentation applications .
  • Applications in Synthesis :

    • 4-(p-Tolyl)butan-2-one and 4-(3,4-dimethoxyphenyl)butan-2-one serve as intermediates in polymer and heterocyclic compound synthesis .
    • 4-(6-Methoxy-2-naphthyl)butan-2-one (a naphthyl analog) is used in metabolite profiling, with an RRT (relative retention time) of 1.10 in HPLC analysis .

Q & A

Q. What are the established synthetic routes for 4-(6-Methoxypyridin-2-yl)butan-2-one, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a methoxypyridine derivative reacts with a ketone precursor in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Claisen condensation between esters and carbonyl-containing intermediates under basic conditions (e.g., NaOEt) is effective . Multi-step synthesis involving protection/deprotection of functional groups may enhance regioselectivity, particularly for introducing the methoxypyridinyl moiety . Comparative advantages:
  • Friedel-Crafts : High efficiency for aromatic ketones but requires rigorous control of moisture.
  • Claisen Condensation : Suitable for β-ketoester intermediates but may require purification via column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at C6 of pyridine) and confirms the ketone moiety (δ ~208 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystallographic data .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Waste Disposal : Follow guidelines for aromatic ketones, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For ambiguous signals (e.g., overlapping peaks in ¹H NMR), use 2D techniques (COSY, HSQC) .
  • Computational DFT : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELX refinement .

Q. What are the known biochemical pathways or targets for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Pyridine derivatives often target oxidoreductases (e.g., trypanothione reductase in parasitic diseases) .
  • Proteomics : The methoxypyridinyl group may interact with ATP-binding pockets in kinases, as seen in related compounds .
  • Pathway Analysis : Use in vitro assays (e.g., enzyme kinetics, cellular viability) to map interactions with metabolic pathways .

Q. How does the methoxypyridinyl moiety influence the compound’s reactivity in organic synthesis?

  • Methodological Answer :
  • Electron-Donating Effects : The methoxy group activates the pyridine ring for electrophilic substitution, directing reactions to specific positions (e.g., C4) .
  • Hydrogen Bonding : The oxygen in methoxy can stabilize transition states in nucleophilic additions to the ketone .
  • Redox Stability : Methoxy groups reduce susceptibility to oxidation compared to hydroxylated analogs, enhancing stability in synthetic workflows .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes) .
  • MD Simulations : GROMACS or AMBER models solvation effects and conformational dynamics .

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts reactions to minimize side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Claisen condensation rates compared to THF .
  • Temperature Control : Lower reaction temperatures (0–5°C) improve selectivity in multi-step syntheses .

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